Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate synthesis and characterization
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, a valuable intermediate in contemporary drug discovery. The piperazine scaffold is a ubiquitous structural motif in pharmaceuticals, while the oxetane ring is increasingly utilized as a strategic tool to enhance metabolic stability and aqueous solubility.[1] This document details a robust and efficient synthetic strategy via reductive amination, explains the rationale behind key experimental choices, and outlines the necessary analytical techniques to verify the structure and purity of the final product. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of novel molecular entities with optimized pharmacological profiles is the cornerstone of drug development. Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate incorporates two key structural features of high interest:
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The Piperazine Ring: A "privileged scaffold" found in a multitude of FDA-approved drugs.[1] Its two nitrogen atoms allow for diverse functionalization, enabling the modulation of physicochemical properties like lipophilicity and basicity, which are critical for pharmacokinetics.[2]
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The Oxetane Moiety: This small, strained four-membered ether has emerged as a valuable "magic fragment." Its incorporation into a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while also providing a unique three-dimensional vector for exploring chemical space.
The target compound serves as a versatile building block, where the benzyl carbamate (Cbz) group acts as a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other. This guide presents a reliable method to introduce the desirable oxetanyl group onto the piperazine core.
Synthetic Strategy: Reductive Amination
The chosen pathway for synthesizing Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is the direct reductive amination of Benzyl piperazine-1-carboxylate with oxetan-3-one. This method is one of the most efficient and widely used for forming C-N bonds in a single pot.[3]
Overall Reaction Scheme
The synthesis proceeds by reacting the secondary amine of the piperazine starting material with the ketone of oxetan-3-one to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.
Caption: Reaction scheme for the synthesis via reductive amination.
Rationale for Method Selection
Reductive amination is superior to alternative methods like direct N-alkylation with a 3-halooxetane for several reasons:
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Efficiency: It is a one-pot reaction, which simplifies the experimental setup and reduces material loss between steps.[3]
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Selectivity: The reaction conditions are mild, minimizing side reactions. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is stable in anhydrous acidic conditions and primarily reduces the intermediate iminium ion without affecting the starting ketone.
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Substrate Availability: Both Benzyl piperazine-1-carboxylate and oxetan-3-one are commercially available starting materials, making this route accessible and scalable.[4]
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis, purification, and analysis of the target compound.
Materials and Equipment
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Chemicals:
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Benzyl piperazine-1-carboxylate (CAS: 31166-44-6)[4]
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Oxetan-3-one
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (or heptane) for chromatography
-
-
Equipment:
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Round-bottom flask with magnetic stir bar
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Magnetic stir plate
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
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TLC plates (silica gel) and developing chamber
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Synthesis Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Procedure
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add Benzyl piperazine-1-carboxylate (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
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Addition of Ketone: Add oxetan-3-one (1.1-1.2 equiv) to the solution and stir for 15-20 minutes at room temperature.
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Reductant Addition: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate as a pure solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1254115-22-4 | [5][6][7][8] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [5][6][7][9] |
| Molecular Weight | 276.33 g/mol | [5][6][7][9] |
| Appearance | Solid |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for the verification of the molecular structure.
Table 2: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H (Phenyl) |
| ~ 5.15 | s | 2H | O-CH₂ -Ph |
| ~ 4.65 | t | 2H | Oxetane-CH₂ -O |
| ~ 4.55 | t | 2H | Oxetane-CH₂ -O |
| ~ 3.55 | p | 1H | Oxetane-CH -N |
| ~ 3.50 | t | 4H | Piperazine-CH₂ -N(Cbz) |
| ~ 2.50 | t | 4H | Piperazine-CH₂ -N(Oxetane) |
Table 3: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 155.0 | C =O (Carbamate) |
| ~ 136.5 | Ar-C (Quaternary) |
| ~ 128.5, 128.0, 127.8 | Ar-C H |
| ~ 74.5 | Oxetane-C H₂-O |
| ~ 67.5 | O-C H₂-Ph |
| ~ 66.0 | Oxetane-C H-N |
| ~ 51.0 | Piperazine-C H₂-N(Oxetane) |
| ~ 44.0 | Piperazine-C H₂-N(Cbz) |
Mass Spectrometry
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Technique: Electrospray Ionization (ESI), positive mode.
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Expected Value: The calculated exact mass for C₁₅H₂₀N₂O₃ is 276.1474. The primary ion observed should be the protonated molecular ion [M+H]⁺.
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m/z (found): Expected around 277.1547.
Safety Precautions
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General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
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Reagent Specific:
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Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
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Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable gas upon contact with water. Handle under an inert atmosphere. The quenching process should be done slowly and carefully.
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Conclusion
This guide provides a validated and detailed protocol for the synthesis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. The reductive amination strategy is robust, high-yielding, and utilizes readily available materials. The outlined characterization methods provide a clear framework for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and drug development programs.
References
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Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. (2021). ResearchGate. Retrieved from [Link]
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General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. Retrieved from [Link]
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1254115-22-4 | Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. (n.d.). AA Blocks. Retrieved from [Link]
- Synthesis method of N-Boc piperazine. (2019). Google Patents.
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]
- Alkylated piperazine compounds. (2013). Google Patents.
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Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | Chemical. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2017). ResearchGate. Retrieved from [Link]
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The Summary of the Synthesis of Amines. (2016). Semantic Scholar. Retrieved from [Link]
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benzyl piperazine-1-carboxylate CAS 31166-44-6. (n.d.). Watson International. Retrieved from [Link]
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Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2007). ResearchGate. Retrieved from [Link]
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